

# HPLC method for quantification of Trigonelline in coffee.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trigonelline*

Cat. No.: *B15558442*

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An HPLC Method for the Quantification of **Trigonelline** in Coffee

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **trigonelline** in coffee samples. **Trigonelline** is a significant alkaloid in coffee, contributing to its aroma and possessing potential health benefits. Its concentration varies depending on the coffee species, origin, and degree of roasting, making its quantification crucial for quality control and research.[1]

## Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify **trigonelline**. The sample is first subjected to an extraction process to isolate the analyte from the complex coffee matrix. The extract is then injected into an HPLC system. Separation is achieved on a C18 stationary phase using an isocratic mobile phase. The concentration of **trigonelline** is determined by comparing the peak area of the analyte in the sample to that of a known standard, detected at a specific UV wavelength.

## Apparatus and Reagents

- Apparatus:
  - HPLC system with a UV/Vis or Diode Array Detector (DAD)

- Analytical balance
- Water bath or heating mantle
- Mechanical stirrer
- Volumetric flasks
- Pipettes
- Syringes
- Syringe filters (0.45 µm)
- Ultrasonic bath
- Reagents:
  - **Trigonelline** hydrochloride standard (≥99% purity)
  - Acetonitrile (HPLC grade)
  - Methanol (HPLC grade)
  - Orthophosphoric acid (ACS grade)
  - Potassium dihydrogen phosphate (ACS grade)
  - Deionized water (18.2 MΩ·cm)

## Experimental Protocols

### Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **trigonelline** hydrochloride standard and dissolve it in 10 mL of deionized water in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These solutions are

used to construct the calibration curve.

## Sample Preparation (Hot Water Extraction)

This protocol is adapted from a simple and effective extraction method.[\[2\]](#)

- Grinding: Grind coffee beans (green or roasted) to a fine powder (particle size 0.5–1.0 mm). [\[3\]](#)
- Extraction: Weigh 0.5 g of the coffee powder and transfer it to a beaker. Add 50 mL of deionized water.
- Heating and Stirring: Place the beaker in a water bath set to 90°C for 5 minutes with continuous stirring.[\[2\]](#)
- Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the extract through a Whatman No. 4 filter paper.
- Final Preparation: Take an aliquot of the filtrate and filter it through a 0.45 µm hydrophilic syringe filter into an HPLC vial. The sample is now ready for injection. Dilution may be necessary depending on the expected **trigonelline** concentration.[\[2\]](#)

## Data Presentation

### Table 1: HPLC Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1200 Series or equivalent
Column	C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[1][4]
Mobile Phase	0.02 M Phosphoric Acid : Methanol (70:30, v/v) [1][5]
Elution Mode	Isocratic
Flow Rate	0.8 mL/min[1][5]
Injection Volume	10 µL[2]
Column Temperature	30°C[1]
Detector	UV/Vis or DAD
Detection Wavelength	265 nm[6]
Run Time	Approximately 12 minutes[1]

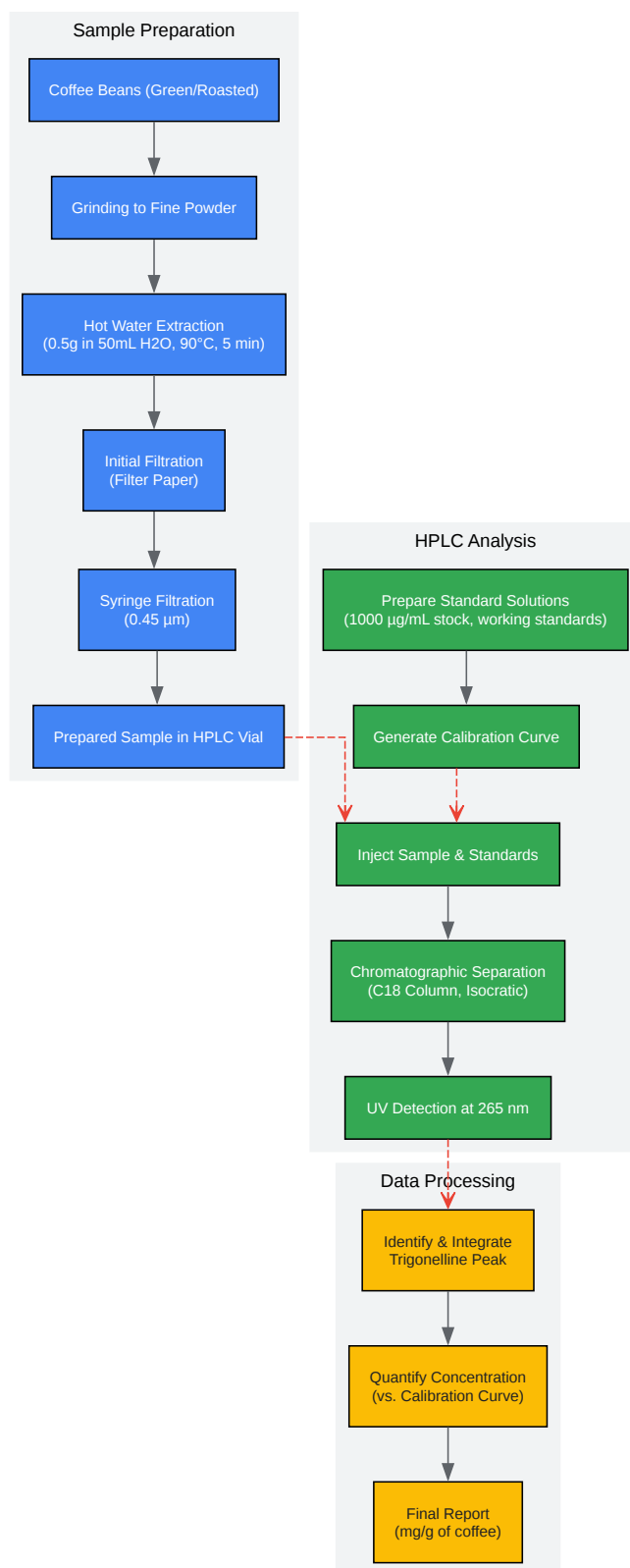
## Table 2: Method Validation Summary

This table presents typical performance characteristics for a validated HPLC method for **trigonelline** quantification.

Validation Parameter	Typical Result
Linearity (r <sup>2</sup> )	> 0.999[7]
Range	5 - 100 µg/mL
Retention Time (Rt)	~2.9 - 5 min (highly method-dependent)[2][3]
Accuracy (Recovery)	92.3% – 103.2%[1]
Precision (RSD%)	< 4.2%[1]
Limit of Detection (LOD)	0.02 mg/L[1][5]
Limit of Quantification (LOQ)	0.005% in matrix[1][5]

## Mandatory Visualization

The following diagram illustrates the complete workflow for the quantification of **trigonelline** in coffee samples.



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Figure 1. Experimental workflow for HPLC quantification of **trigonelline**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)